molecular formula C7H8O2 B2658770 4-Cyclopropylbut-2-ynoic acid CAS No. 1339734-31-4

4-Cyclopropylbut-2-ynoic acid

Cat. No.: B2658770
CAS No.: 1339734-31-4
M. Wt: 124.139
InChI Key: FVKOLNVCRALDMU-UHFFFAOYSA-N
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Description

4-Cyclopropylbut-2-ynoic acid is a chemical building block of interest in synthetic and medicinal chemistry research. This compound features a cyclopropyl group adjacent to a but-2-ynoic acid backbone, a structure that combines a strained ring system with a linear alkyne carboxylic acid. This unique architecture makes it a valuable scaffold for constructing more complex molecules and for investigating structure-activity relationships in drug discovery. Researchers can utilize this compound as a precursor in the synthesis of novel compounds with potential biological activity. Structural analogs featuring cyclopropyl and carboxylic acid motifs, particularly those fused to cyclohexene systems, have demonstrated significant pharmacological properties in scientific literature. For instance, such derivatives have been synthesized and shown to exhibit notable anti-inflammatory effects by inhibiting the secretion of key pro-inflammatory cytokines like TNF-α and IL-6 in mitogen-stimulated human cell cultures . Furthermore, related chemical structures have been explored for their antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis . The presence of the alkyne group also offers a versatile handle for further chemical modification via click chemistry, enabling the creation of chemical libraries for high-throughput screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropylbut-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-7(9)3-1-2-6-4-5-6/h6H,2,4-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKOLNVCRALDMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339734-31-4
Record name 4-cyclopropylbut-2-ynoic acid
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Synthetic Methodologies for 4 Cyclopropylbut 2 Ynoic Acid

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. wikipedia.org For 4-cyclopropylbut-2-ynoic acid, the primary disconnections involve the carbon-carbon bonds of the butynoic acid chain and the bond connecting the cyclopropyl (B3062369) group.

A logical retrosynthetic approach would disconnect the C3-C4 bond, suggesting a coupling between a cyclopropylmethyl synthon and a propargyl synthon that already contains the carboxylic acid or a precursor. This leads to key precursors such as cyclopropylmethyl halides (e.g., bromocyclopropylmethane) and propiolic acid or its esters.

Another strategy involves disconnecting the C2-C3 bond of the alkyne. This suggests the coupling of a cyclopropylacetylene (B33242) synthon with a carboxyl synthon. Key precursors for this approach would include cyclopropylacetylene and a source of carbon dioxide or a chloroformate.

Finally, one could envision building the cyclopropyl group onto a pre-existing butynoic acid derivative. However, this is generally a less common approach due to the potential for side reactions on the alkyne and carboxylic acid functionalities.

The choice of precursors is critical and often dictated by their commercial availability and the efficiency of the subsequent synthetic transformations.

Alkylation and Carbonylation Approaches for Alkyne Acid Formation

Traditional methods for constructing alkyne carboxylic acids often rely on alkylation and carbonylation reactions. These strategies provide reliable, albeit sometimes harsh, conditions for forming the desired carbon framework.

Carboxylation of Alkyne Intermediates

The direct carboxylation of a terminal alkyne is a common method for synthesizing α,β-alkynoic acids. This typically involves the deprotonation of the terminal alkyne with a strong base, such as an organolithium reagent or a Grignard reagent, to form a metal acetylide. This nucleophilic intermediate then reacts with carbon dioxide to yield the corresponding carboxylic acid upon acidic workup.

For the synthesis of this compound, this would involve the preparation of cyclopropylacetylene, followed by its metallation and subsequent carboxylation.

Recent advancements have focused on developing milder and more efficient carboxylation protocols. For instance, copper and silver-catalyzed carboxylations of terminal alkynes with carbon dioxide have been developed, offering good to excellent yields under ambient conditions. nih.govorganic-chemistry.org These methods often exhibit broad substrate scope and functional group tolerance. nih.govorganic-chemistry.org Nickel-catalyzed double carboxylation of internal alkynes has also been reported, leading to maleic anhydrides. organic-chemistry.org

Table 1: Comparison of Catalytic Systems for Alkyne Carboxylation

Catalyst SystemAlkyne SubstrateCarboxylating AgentConditionsYieldReference
AgI / Cs₂CO₃Terminal AlkynesCO₂Ligand-free, mildUp to 94% organic-chemistry.org
Cu-NHCTerminal AlkynesCO₂Ambient temperatureGood to excellent nih.gov
Ni(acac)₂(bpy) / Zn / MgBr₂Internal AlkynesCO₂Room temperature, 1 atmGood to high organic-chemistry.org

Chain Elongation Strategies

Chain elongation strategies involve extending a carbon chain by one or more carbon atoms. nih.govnih.gov In the context of this compound synthesis, a key strategy would be the Arndt-Eistert homologation. While not directly applied to an alkyne, a related formal Arndt-Eistert transformation can be achieved through decarboxylative alkynylation, which enables the exchange of a carboxylate with a TMS-substituted alkyne, followed by hydroboration/oxidation to the carboxylic acid. nih.gov

Another approach involves the reaction of a suitable cyclopropyl-containing electrophile with a metallated acetylene (B1199291) equivalent that bears a protected carboxylic acid or a synthetic equivalent. Subsequent deprotection would then yield the target acid.

Transition Metal-Catalyzed Coupling Reactions

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity.

Sonogashira-Type Coupling for Alkyne Construction

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgpearson.comlibretexts.org While the classic Sonogashira coupling involves sp²-hybridized carbons, variations have been developed for coupling with sp³-hybridized alkyl halides.

In a potential synthesis of this compound, a Sonogashira-type coupling could be envisioned between a cyclopropylmethyl halide and a propiolic acid derivative. However, the direct use of propiolic acid can be problematic due to its acidity. Therefore, a protected version, such as an ester or silyl-protected alkyne, is often employed.

Table 2: Key Features of Sonogashira Coupling

ComponentDescription
Catalyst Typically a palladium(0) complex, often with a phosphine (B1218219) ligand. libretexts.org
Co-catalyst Copper(I) salt, such as CuI, which facilitates the formation of a copper acetylide intermediate. wikipedia.orgpearson.com
Base An amine base, such as triethylamine (B128534) or diisopropylamine, is used to neutralize the hydrogen halide formed.
Reactants A terminal alkyne and a vinyl or aryl halide/triflate. wikipedia.org

Recent developments have led to copper-free Sonogashira reactions to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). wikipedia.org

Decarboxylative Alkynylation Strategies

Decarboxylative coupling reactions have emerged as a novel strategy for forming carbon-carbon bonds by using carboxylic acids as readily available and stable starting materials. nih.govnih.gov These methods offer an alternative to traditional cross-coupling reactions that require the pre-functionalization of starting materials.

In the context of synthesizing alkynes, decarboxylative alkynylation involves the coupling of a carboxylic acid with an alkynylating agent, resulting in the formation of a new alkyne and the extrusion of carbon dioxide. nih.govnih.gov Nickel and iron-based catalysts have been successfully employed for this transformation. nih.gov A notable method involves the use of redox-active esters, such as N-hydroxytetrachlorophthalimide (TCNHPI) esters, which undergo decarboxylative alkynylation with an alkynyl zinc reagent. nih.gov

More recently, photoredox catalysis has been utilized for the decarboxylative alkynylation of carboxylic acids at room temperature under visible light irradiation. epfl.chresearchgate.net This method often employs an iridium photocatalyst in combination with ethynylbenziodoxolone (EBX) reagents. epfl.ch

This strategy could be applied to the synthesis of this compound by coupling a cyclopropyl-containing carboxylic acid with an appropriate three-carbon alkynyl fragment or by coupling cyclopropylacetic acid with an alkynyl carboxylic acid synthon.

Stereoselective Alkynylation Methods

The introduction of the alkyne group in a stereoselective manner is a critical step in the synthesis of chiral molecules. For precursors to this compound, stereoselective alkynylation can be achieved through various modern synthetic methods. One prominent strategy involves the enantioconvergent cross-coupling of racemic starting materials with terminal alkynes.

A recently developed method utilizes a redox-state-tuned copper catalysis system for the enantioconvergent radical carbon-carbon cross-coupling of racemic cyclopropyl halides with terminal alkynes. dicp.ac.cn This approach is significant because it can transform a racemic mixture of cyclopropyl electrophiles into a single, enantioenriched cyclopropane (B1198618) product. dicp.ac.cn The key to this method's success is the use of hard chiral N,N,N-ligands combined with Cu(II) salts of hard ligands or counterions, which promotes the desired cross-coupling reaction. dicp.ac.cn This protocol demonstrates a broad substrate scope, accommodating a variety of functional groups on the aryl alkyne, such as methoxy, halo, trifluoromethyl, and ester groups, with yields often exceeding 70% and enantiomeric excesses ranging from 80-92%. dicp.ac.cn

While direct alkynylation of a cyclopropyl precursor is a viable route, another common strategy involves the homologation of a cyclopropyl aldehyde. This can be achieved through reactions like the Corey-Fuchs or Ohira-Bestmann reactions, which transform an aldehyde into a terminal alkyne. nih.gov Subsequent carboxylation would then yield the target this compound.

Method Catalyst/Reagent Key Features Substrate Scope Yield/Selectivity
Enantioconvergent Radical Cross-Coupling Copper(II) salts with chiral N,N,N-ligandsConverts racemic cyclopropyl halides to enantioenriched alkynyl cyclopropanes. dicp.ac.cnBroad range of terminal alkynes and cyclopropyl halides. dicp.ac.cn71-93% yield, 80-92% e.e. dicp.ac.cn
Aldehyde Homologation Corey-Fuchs or Ohira-Bestmann reagentsTransforms cyclopropyl aldehydes into terminal alkynes for subsequent carboxylation. nih.govApplicable to various aldehydes.Generally high-yielding transformations.

Cyclopropyl Ring Introduction Strategies

The construction of the cyclopropane ring is a cornerstone of the synthesis. Strategies can be broadly categorized by whether the three-membered ring is formed from a saturated or unsaturated precursor.

Cyclopropanation Reactions for Saturated Precursors

The Simmons-Smith cyclopropanation is a widely recognized and utilized method for converting alkenes into cyclopropanes stereospecifically. researchgate.net This reaction typically involves the use of a carbenoid, such as diiodomethane (B129776) and a zinc-copper couple, to add a methylene (B1212753) group across a double bond. researchgate.net In the context of synthesizing this compound, a precursor alkene, such as a derivative of pent-4-enoic acid, could be subjected to Simmons-Smith conditions to form the cyclopropyl ring. The stereochemical outcome can often be directed by the presence of a nearby hydroxyl group, a feature that can be exploited for stereocontrol. ethz.ch

Another approach involves the Lewis acid-mediated reaction of olefins with epoxides. ethz.ch This method can offer high stereospecificity and works with a broad range of substrates. ethz.ch For instance, treatment of an epoxide with an olefin in the presence of a Lewis acid like lanthanum(III) triflate can yield a cyclopropane via a proposed mechanism involving a semi-pinacol rearrangement. ethz.ch

Reaction Reagents Precursor Type Key Characteristics
Simmons-Smith Cyclopropanation CH₂I₂ / Zn(Cu)AlkeneStereospecific conversion of alkenes to cyclopropanes; can be directed by allylic alcohols. researchgate.netethz.ch
Lewis Acid-Mediated Cyclopropanation Lewis Acid (e.g., La(OTf)₃)Olefin and EpoxideHigh stereospecificity through a proposed semi-pinacol rearrangement. ethz.ch
Intramolecular Cyclopropanation Biocatalyst (e.g., engineered myoglobin)Allyl diazoacetamideProvides access to fused cyclopropane-γ-lactams with high enantioselectivity. nih.gov

Transformations Involving Olefinic Cyclopropyl Intermediates

Vinylcyclopropanes are versatile intermediates in organic synthesis due to their inherent ring strain, which allows for a variety of ring-opening and rearrangement reactions. chemrxiv.org These intermediates can be used to construct more complex molecular architectures. For instance, rhodium(II)-catalyzed reactions of 7-alkynyl cycloheptatrienes with alkenes provide a convenient two-step method for the assembly of alkynyl-substituted cyclopropanes. nih.govacs.org This method is notable for its ability to avoid common side reactions like 6-endo-dig cyclization or ring-contraction pathways that are often observed with other metal catalysts. nih.gov The process is modular and can incorporate complex fragments, demonstrating its utility in late-stage functionalization. nih.govacs.org

Furthermore, metal or acid-catalyzed ring-opening of cyclopropanes can be a strategic approach to forming 1,3-enyne systems, which are structurally related to the backbone of this compound. thieme-connect.com The regioselectivity of these reactions is determined by the orientation of the incoming nucleophile. thieme-connect.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact. researchgate.net This involves considering alternative reaction media, energy sources, and catalysts.

Several strategies align with green chemistry principles for cyclopropanation reactions. The use of water as a solvent, or performing reactions under solvent-free conditions, significantly reduces volatile organic compound (VOC) emissions. researchgate.net Alternative energy sources such as electrochemistry, mechanochemistry (ball-milling), microwave irradiation, and ultrasound have been successfully applied to cyclopropanation reactions, often leading to reduced reaction times and increased efficiency. researchgate.net

Biocatalysis represents a powerful green approach. Engineered enzymes, such as variants of myoglobin (B1173299), have been developed to catalyze the asymmetric cyclopropanation of olefins with high yields and excellent stereoselectivity. researchgate.netnih.gov These biocatalytic transformations can often be performed in whole cells and aqueous media, offering a sustainable alternative to traditional chemocatalysis. nih.gov

In addition to biocatalysis, the use of reusable catalysts, such as solid-supported acid catalysts like Amberlyst-35, aligns with green chemistry goals. mdpi.com Such catalysts can be employed in continuous-flow systems, allowing for easy separation and reuse, which is both economically and environmentally advantageous. mdpi.com Simple and inexpensive catalysts, like sodium hydroxide, have also been shown to promote cycloaddition reactions of activated cyclopropanes, providing a green and facile method for constructing complex molecules. frontiersin.org

Green Chemistry Principle Application in Synthesis Example/Benefit
Alternative Reaction Media Use of water or solvent-free conditions. researchgate.netReduces the use of hazardous volatile organic solvents.
Alternative Energy Sources Mechanochemistry, microwave, or ultrasound irradiation. researchgate.netCan lead to shorter reaction times and improved energy efficiency.
Catalysis Use of biocatalysts (e.g., engineered enzymes) or reusable solid catalysts (e.g., Amberlyst). mdpi.comnih.govHigh selectivity, mild reaction conditions, and catalyst recyclability. mdpi.comnih.gov
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.Cycloaddition reactions are often highly atom-economical. frontiersin.org

Chemical Reactivity and Transformation Pathways of 4 Cyclopropylbut 2 Ynoic Acid

Reactivity of the Alkyne Moiety

The alkyne moiety, activated by the electron-withdrawing carboxylic acid group, is the primary site for additions and cycloaddition reactions.

Electrophilic Additions (e.g., Hydrohalogenation, Hydration)

While the electron-withdrawing nature of the carboxyl group generally deactivates the alkyne towards electrophilic attack compared to a neutral alkyne, these reactions can still proceed, often requiring strong acids or catalysts. The regioselectivity follows Markovnikov's rule, where the electrophile (e.g., H⁺) adds to the carbon atom further from the carboxyl group (C4), leading to the formation of a more stable vinyl cation intermediate stabilized by the adjacent cyclopropyl (B3062369) group. masterorganicchemistry.comlibretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond is expected to yield a vinyl halide. The initial addition places the halogen on the carbon atom closer to the carboxylic acid (C3). wikipedia.org Depending on the reaction conditions, a second equivalent of HX can add to the resulting haloalkene to form a gem-dihalide. pearson.com

Hydration: Acid-catalyzed hydration involves the addition of water across the triple bond. This reaction typically yields an enol intermediate, which rapidly tautomerizes to the more stable keto form. youtube.comyoutube.com For 4-Cyclopropylbut-2-ynoic acid, this would result in the formation of a β-keto acid.

ReactionReagent(s)Expected Major Product
Hydrohalogenation (1 eq.)HBr4-Cyclopropyl-3-bromobut-2-enoic acid
HydrationH₂O, H₂SO₄, HgSO₄4-Cyclopropyl-3-oxobutanoic acid

Nucleophilic Additions and Conjugate Additions

The electron-deficient nature of the alkyne makes it an excellent electrophile for nucleophilic attack, particularly in a conjugate or Michael-type addition. wikipedia.orgacemap.info The nucleophile attacks the β-carbon (C4), and the resulting intermediate is protonated at the α-carbon (C2) to give the final product. lumenlearning.compressbooks.pub This 1,4-addition is a highly effective method for forming new bonds at the C4 position. libretexts.org

A wide variety of soft nucleophiles can participate in this reaction, including amines, thiols, and organocuprates (Gilman reagents).

Nucleophile TypeExample ReagentExpected Product Class
Organocuprate(CH₃)₂CuLi4-Substituted-4-cyclopropylbut-2-enoic acid
AmineR₂NH4-(Dialkylamino)-4-cyclopropylbut-2-enoic acid
ThiolRSH4-(Alkylthio)-4-cyclopropylbut-2-enoic acid

Cycloaddition Reactions (e.g., Click Chemistry Analogs)

The activated alkyne of this compound can readily participate as a 2π-electron component in various cycloaddition reactions.

Diels-Alder Reaction: As an electron-deficient alkyne, it is a potent dienophile for [4+2] cycloaddition reactions with electron-rich dienes. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to constructing six-membered rings. The reaction is typically thermally promoted and proceeds in a concerted fashion. masterorganicchemistry.com

1,3-Dipolar Cycloadditions: This class of reactions is fundamental to "click chemistry." The electron-deficient alkyne can react with various 1,3-dipoles, such as azides, to form five-membered heterocyclic rings. The reaction with an azide (B81097), for instance, would yield a triazole-substituted carboxylic acid. Such reactions can often proceed under mild conditions, sometimes even in water without a catalyst. nih.govresearchgate.net

Reaction TypeReactant PartnerExpected Product Skeleton
Diels-Alder [4+2]ButadieneCyclohexadiene-carboxylic acid derivative
Huisgen [3+2]Benzyl azide1,2,3-Triazole derivative
[3+2] CycloadditionAzomethine YlidePyrroline derivative acs.org

Metal-Catalyzed Hydrofunctionalization Processes

Transition metal catalysis offers powerful methods for the addition of a wide range of substrates across the alkyne C-C triple bond with high levels of control over regioselectivity and stereoselectivity. These reactions are atom-economical and allow for the introduction of diverse functional groups.

Hydrofunctionalization involves the addition of an H-Y bond across the alkyne. Various catalytic systems have been developed for this purpose. For an unsymmetrical alkyne like this compound, the regioselectivity of the addition is a key consideration, often influenced by the choice of metal, ligand, and reaction conditions.

Hydrofunctionalization TypeTypical CatalystAdded Bond (H-Y)Product Class
HydroborationRhodium or Iridium complexesH-BVinylboronic acid derivative
HydrosilylationPlatinum or Rhodium complexesH-SiVinylsilane derivative
HydroarylationPalladium or Gold complexesH-ArCinnamyl acid derivative
HydroaminationGold or Titanium complexesH-NEnamine derivative

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of derivatives, most notably esters and amides.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer esterification involves reacting the acid with an alcohol under acidic catalysis (e.g., H₂SO₄), which is an equilibrium-driven process. masterorganicchemistry.com Alternatively, reaction with an alkyl halide under basic conditions can yield the corresponding ester. For milder conditions that avoid strong acids, coupling reagents can be employed.

Amidation: Amide bond formation requires the activation of the carboxylic acid, as direct reaction with an amine is generally unfavorable. This is typically accomplished using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. hepatochem.comluxembourg-bio.com Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. researchgate.net Phosphonium-based reagents such as HBTU are also highly effective. nih.gov

TransformationReagent(s)Product
Fischer EsterificationMethanol (CH₃OH), H₂SO₄ (cat.)Methyl 4-cyclopropylbut-2-ynoate
AmidationBenzylamine, EDC, HOBtN-Benzyl-4-cyclopropylbut-2-ynamide
AmidationAniline, HBTU, DIEAN-Phenyl-4-cyclopropylbut-2-ynamide

Reduction to Aldehydes and Alcohols

The carboxylic acid functional group in this compound can be reduced to either a primary alcohol or an aldehyde, with the outcome being highly dependent on the choice of reducing agent and reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the carboxylic acid to the corresponding primary alcohol, 4-cyclopropylbut-2-yn-1-ol. libretexts.orgbritannica.com This transformation involves the addition of hydride ions to the carbonyl carbon. libretexts.org The alkyne and cyclopropyl functionalities are generally stable to these conditions, highlighting the chemoselectivity of this reduction.

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more readily reduced than carboxylic acids. britannica.com However, specialized reagents and techniques can be employed to achieve this. For instance, the use of modified aluminum hydrides or the conversion of the carboxylic acid to a more easily reducible derivative, followed by reduction, can yield 4-cyclopropylbut-2-ynal.

Starting MaterialReagentProductFunctional Group Transformation
This compoundLithium Aluminum Hydride (LiAlH₄)4-Cyclopropylbut-2-yn-1-olCarboxylic Acid → Primary Alcohol
This compoundModified Aluminum Hydrides4-Cyclopropylbut-2-ynalCarboxylic Acid → Aldehyde

Decarboxylation Reactions

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, can be a key transformation for this compound, potentially leading to novel molecular scaffolds. organic-chemistry.org The stability of the resulting carbanion or radical intermediate is a crucial factor in the feasibility of this reaction.

In a relevant study, the thermal decarboxylation of 1-(cyclopropylcarbonyl) cyclopropane (B1198618) carboxylic acid did not yield the expected ketone but instead underwent a rearrangement to form 2-cyclopropyl-4,5-dihydrofuran. arkat-usa.orgresearchgate.net This process is proposed to proceed through an initial ring-opening of the cyclopropyl group adjacent to the two carbonyls, forming an α-allyl-β-keto acid system, which then decarboxylates and cyclizes. arkat-usa.orgresearchgate.net This suggests that the decarboxylation of this compound might also be accompanied by rearrangements involving the cyclopropyl ring, particularly under thermal conditions.

Reaction TypeKey IntermediatePotential Product
Thermal Decarboxylationα-allyl-β-keto acidRearranged products (e.g., dihydrofurans)
Radical DecarboxylationCyclopropylbutynyl radicalCyclopropylpropyne

Reactivity and Rearrangements of the Cyclopropyl Ring

The strained three-membered ring of the cyclopropyl group is a source of significant chemical reactivity, making it susceptible to various ring-opening and rearrangement reactions.

Ring-Opening Reactions (e.g., Acid-Catalyzed, Radical-Mediated)

The cyclopropyl ring in this compound can be opened under both acidic and radical conditions, leading to a variety of linear products.

Acid-Catalyzed Ring-Opening: In the presence of acid, the cyclopropyl ring can be protonated, leading to a carbocationic intermediate that is susceptible to nucleophilic attack. nih.gov For cyclopropyl alkynes, protonation and subsequent nucleophilic addition can occur at the terminal position of the alkyne, generating an α-cyclopropyl-substituted vinyl cation. nih.gov This cation can then undergo ring-opening. The regioselectivity of the ring-opening is influenced by the substituents on the cyclopropyl ring. nih.gov For instance, in the presence of a phenyl group, the ring opens towards the phenyl substituent. nih.gov

Radical-Mediated Ring-Opening: Radical-mediated ring-opening of cyclopropyl derivatives is a well-established process. beilstein-journals.orgnih.gov The addition of a radical to the alkyne moiety of this compound would generate a vinyl radical adjacent to the cyclopropyl ring. nih.gov This intermediate can then undergo rapid ring-opening. The rate constant for the ring-opening of the 1-(trans-2-phenylcyclopropyl)ethen-1-yl radical has been determined to be (1.6 ± 0.2) × 10¹⁰ s⁻¹. researchgate.net Similar to acid-catalyzed reactions, the regioselectivity of radical-mediated ring-opening is directed by the substituents on the cyclopropyl ring. nih.gov

ConditionIntermediateKey Feature
Acid-Catalyzedα-cyclopropyl-substituted vinyl cationRegioselectivity dependent on substituents
Radical-Mediatedα-cyclopropyl-substituted vinyl radicalRapid ring-opening

[1,n]-Sigmatropic Rearrangements Involving the Cyclopropyl Group

Radical Cyclization Studies

The presence of both a cyclopropyl group and an alkyne in this compound provides a template for radical cyclization reactions. The general strategy involves the generation of a radical which can then add to the alkyne, leading to the formation of a new ring. researchgate.net In the context of cyclopropane derivatives, radical-initiated ring-opening can generate an alkyl radical that subsequently cyclizes. beilstein-journals.orgnih.gov For this compound, a radical could be generated on the cyclopropyl ring or the adjacent carbon, which could then cyclize onto the alkyne, potentially forming bicyclic products.

Derivatization Strategies for 4 Cyclopropylbut 2 Ynoic Acid

Synthesis of Complex Cyclic Structures (e.g., Lactones)

The intramolecular cyclization of derivatives of 4-cyclopropylbut-2-ynoic acid provides a powerful strategy for the construction of complex cyclic structures, most notably lactones. Lactones, which are cyclic esters, are prevalent in numerous natural products and pharmacologically active compounds. The synthesis of lactones from this compound typically involves initial modification of the carboxylic acid and/or the alkyne, followed by a ring-closing reaction.

One potential pathway to lactones involves the selective reduction of the alkyne to an alkene, followed by halolactonization. For instance, partial hydrogenation of the triple bond in this compound would yield the corresponding (Z)- or (E)-4-cyclopropylbut-2-enoic acid. Treatment of this unsaturated acid with an iodine source, such as iodine and sodium bicarbonate, could then trigger an intramolecular electrophilic cyclization to form an iodolactone. The resulting cyclic product would feature a lactone ring with a cyclopropylmethyl and an iodo substituent, which can be further functionalized.

Alternatively, the alkyne can participate directly in cyclization reactions. For example, transition-metal-catalyzed reactions, such as those employing gold or palladium catalysts, could facilitate the intramolecular addition of the carboxylic acid to the alkyne, leading to the formation of an enol lactone. The specific reaction conditions and catalyst system would be crucial in determining the regioselectivity and stereoselectivity of the cyclization.

Preparation of Esters and Amides for Diverse Applications

The carboxylic acid moiety of this compound is readily converted into esters and amides, which are valuable derivatives for a wide range of applications, including in medicinal chemistry and materials science. These derivatizations can alter the compound's physical and biological properties, such as solubility, stability, and bioactivity.

Esterification:

Standard esterification methods can be effectively applied to this compound. The Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. mdpi.com For more sensitive substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed. orgsyn.orgnih.gov These methods allow for the synthesis of a wide variety of alkyl and aryl esters of this compound.

Table 1: Representative Esterification Reactions of this compound

Reactant Reagents Product
Methanol H₂SO₄ (cat.) Methyl 4-cyclopropylbut-2-ynoate
Ethanol DCC, DMAP Ethyl 4-cyclopropylbut-2-ynoate

Amidation:

The synthesis of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a primary or secondary amine. Thionyl chloride (SOCl₂) or oxalyl chloride can be used for the preparation of the intermediate 4-cyclopropylbut-2-ynoyl chloride. Alternatively, direct amidation can be accomplished using peptide coupling reagents, similar to those used in esterification, which facilitate the formation of the amide bond under milder conditions. sciepub.comresearchgate.net This approach is particularly useful for coupling with sensitive or complex amines.

Table 2: Representative Amidation Reactions of this compound

Reactant Reagents Product
Ammonia SOCl₂, then NH₃ 4-Cyclopropylbut-2-ynamide
Aniline EDC, HOBt N-Phenyl-4-cyclopropylbut-2-ynamide

Functionalization of the Alkyne for Heterocycle Synthesis

The alkyne group in this compound is a key functional handle for the synthesis of a variety of heterocyclic compounds. Heterocycles are integral to the structure of many pharmaceuticals, agrochemicals, and natural products. The reactivity of the alkyne allows for its participation in various cycloaddition and cyclization reactions.

One of the most common strategies for heterocycle synthesis from alkynes is the [3+2] cycloaddition reaction. For instance, the reaction of a derivative of this compound, such as its methyl ester, with an azide (B81097) would lead to the formation of a triazole. This reaction, often catalyzed by copper(I), is a prime example of "click chemistry" due to its high efficiency and selectivity.

Furthermore, the alkyne can react with 1,3-dipoles, such as nitrile oxides or nitrones, to generate isoxazoles and isoxazolines, respectively. The regiochemistry of these cycloadditions would be an important consideration in the synthesis of specific isomers.

The construction of nitrogen-containing heterocycles like pyrazoles can be envisioned through the reaction of 4-cyclopropylbut-2-ynoate derivatives with hydrazine (B178648) or its derivatives. This condensation reaction would initially form a hydrazone, which could then undergo intramolecular cyclization to yield the pyrazole (B372694) ring. Similarly, reaction with substituted hydrazines would provide access to a range of N-substituted pyrazoles.

Construction of Polyfunctionalized Analogues through Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient pathway to complex and polyfunctionalized molecules. x-mol.comnih.gov this compound and its derivatives are excellent candidates for participation in MCRs, leveraging the reactivity of both the carboxylic acid and the alkyne functionalities.

A notable example is the Ugi four-component reaction. nih.gov In a potential Ugi reaction, this compound could serve as the acidic component, reacting with an aldehyde, an amine, and an isocyanide. The resulting product would be a complex α-acylamino amide, incorporating the 4-cyclopropylbut-2-ynoyl scaffold alongside three other diversity elements introduced from the other starting materials. This one-pot synthesis allows for the rapid generation of a library of structurally diverse compounds.

Another possibility is the participation of a 4-cyclopropylbut-2-ynoate ester in a Passerini three-component reaction. This reaction involves a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide. While this compound itself would act as the acid component, its ester derivatives could potentially be used in variations of this reaction.

The development of novel MCRs involving this compound would open up new avenues for the creation of intricate molecular architectures with potential applications in various fields of chemical and biological research. The combination of the unique structural features of this starting material with the efficiency and diversity-generating power of MCRs represents a promising area for future synthetic exploration.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 Cyclopropylbut 2 Ynoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-Cyclopropylbut-2-ynoic acid. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.

For this compound, the ¹H NMR spectrum would reveal distinct signals for the protons of the cyclopropyl (B3062369) ring, the methylene (B1212753) protons adjacent to the ring, and the acidic proton of the carboxyl group. The ¹³C NMR spectrum would complement this by showing signals for the carbonyl carbon, the two sp-hybridized carbons of the alkyne, the methylene carbon, and the carbons of the cyclopropyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted chemical shifts (δ) are reported in parts per million (ppm). These are estimated values and can vary based on solvent and experimental conditions.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Carboxylic Acid (OH) 10.0 - 12.0 155.0 - 160.0
Alkyne C2 - 75.0 - 85.0
Alkyne C3 - 80.0 - 90.0
Methylene (CH₂) 2.3 - 2.6 15.0 - 25.0
Cyclopropyl CH 0.8 - 1.2 5.0 - 15.0

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. wikipedia.orgslideshare.net

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) couplings. wikipedia.org For this compound, a COSY spectrum would show cross-peaks between the methine proton of the cyclopropyl group and its adjacent methylene protons within the ring. It would also show a key correlation between the methylene protons at position 4 and the methine proton of the cyclopropyl group, confirming the connectivity between the butyl chain and the cyclopropyl ring. westmont.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate directly bonded protons and carbons (¹H-¹³C). libretexts.org An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would show a cross-peak between the ¹H signal of the methylene group (C4-H₂) and the ¹³C signal of the C4 carbon. libretexts.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. libretexts.org HMBC is vital for piecing together the carbon skeleton. Key correlations for this compound would include cross-peaks between the methylene protons (C4-H₂) and the alkyne carbons (C2 and C3), as well as the carbonyl carbon (C1).

Advanced Pulse Sequences for Detailed Structural Information

Modern NMR spectroscopy utilizes advanced pulse sequences to enhance spectral quality and extract more nuanced structural data. utoronto.ca

TROSY (Transverse Relaxation-Optimized Spectroscopy): While typically used for very large biomolecules, TROSY-based principles can be adapted to improve resolution in complex small molecules, especially when studying intermolecular interactions or aggregation. numberanalytics.com

Non-Uniform Sampling (NUS): NUS is a method that significantly reduces the time required to acquire multi-dimensional NMR data without compromising resolution, making the analysis of complex derivatives more efficient. numberanalytics.com

Pure Shift NMR: These experiments aim to remove the effect of homonuclear coupling from ¹H NMR spectra, resulting in a spectrum where every signal is a singlet. This can dramatically simplify crowded spectral regions, such as those containing the cyclopropyl protons.

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. mpg.denih.gov

IR Spectroscopy: In the IR spectrum of this compound, a very broad absorption band would be expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A sharp, strong peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretch. The C≡C (alkyne) stretch would appear as a weak to medium absorption around 2190-2260 cm⁻¹. Vibrations associated with the cyclopropyl C-H bonds would be observed near 3100 cm⁻¹. frontiersin.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡C triple bond, being more polarizable, would typically give a stronger and more easily identifiable signal in the Raman spectrum compared to the IR spectrum. frontiersin.org The symmetric vibrations of the cyclopropyl ring would also be more prominent.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Technique Expected Wavenumber (cm⁻¹) Intensity
Carboxylic Acid (O-H) IR 2500 - 3300 Broad, Strong
Carboxylic Acid (C=O) IR 1700 - 1725 Strong
Alkyne (C≡C) IR 2190 - 2260 Weak to Medium
Alkyne (C≡C) Raman 2190 - 2260 Strong
Cyclopropyl (C-H) IR ~3100 Medium

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental composition and molecular formula of a compound. miamioh.edu For C₇H₈O₂, the exact mass is 124.05243 Da. uni.lu

Tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected parent ion, are used to deduce structural information. nih.govnih.gov The fragmentation pattern of this compound would likely involve characteristic losses:

Loss of the carboxyl group (-COOH): A fragmentation resulting in the loss of 45 Da.

α-Cleavage: Loss of the hydroxyl radical (-•OH), resulting in an (M-17) peak. miamioh.edu

McLafferty Rearrangement: While not a classic case, rearrangements involving the cyclopropyl ring and the carboxylic acid group could lead to characteristic fragment ions.

Cleavage of the cyclopropyl ring: Fragmentation of the three-membered ring can also produce a unique set of daughter ions.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

Data predicted using computational tools. uni.lu

Adduct Form Predicted m/z
[M+H]⁺ 125.05971
[M+Na]⁺ 147.04165
[M+NH₄]⁺ 142.08625

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, provided a suitable single crystal can be grown. libretexts.orgpages.dev This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

An X-ray crystal structure would:

Confirm the connectivity established by NMR.

Provide exact geometric parameters for the cyclopropyl ring, which often exhibits unique bond lengths compared to other alkanes. iucr.orgnih.gov

Verify the linear geometry of the C-C≡C-C fragment.

Reveal the conformation of the molecule and the details of intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which typically form dimeric structures in the solid state. rsc.org

The process involves growing a single crystal, mounting it on a diffractometer, and collecting diffraction data as X-rays are passed through the crystal. ccspublishing.org.cnbioscience.fi The resulting electron density map is then interpreted to build a model of the molecular structure. pan.pl

Computational and Theoretical Studies of 4 Cyclopropylbut 2 Ynoic Acid

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Cyclopropylbut-2-ynoic acid, these calculations would provide insights into its stability, reactivity, and electronic characteristics.

Conformational Analysis and Stability

A comprehensive conformational analysis would be the first step in computationally characterizing this compound. This would involve rotating the single bonds, particularly between the cyclopropyl (B3062369) group and the butynoic acid chain, to identify all possible conformers. By calculating the potential energy surface, researchers could determine the relative energies of these conformers and identify the most stable, low-energy structures. This information is crucial as the conformation of a molecule often dictates its biological activity and reactivity.

Hypothetical Conformational Energy Profile Data Table

ConformerDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)Population (%)
A5.25
B60°0.070
C120°2.115
D180°3.510

This table is hypothetical and for illustrative purposes only. Actual data would be generated from quantum chemical calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. An FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive.

Hypothetical FMO Data Table

Molecular OrbitalEnergy (eV)Description
LUMO-1.5Primarily located on the alkyne and carbonyl carbons
HOMO-7.8Distributed across the cyclopropyl ring and C-C single bond
HOMO-LUMO Gap 6.3 Indicates high kinetic stability

This table is hypothetical and for illustrative purposes only. Actual data would be generated from quantum chemical calculations.

Reaction Mechanism Predictions and Transition State Elucidation

Computational methods can be employed to model potential reaction pathways for this compound, providing valuable insights into its chemical behavior.

Computational Modeling of Cyclopropyl Ring Opening

The cyclopropyl ring is a strained three-membered ring that can undergo ring-opening reactions under certain conditions. Computational modeling could be used to investigate the energetics of various ring-opening pathways, such as those initiated by acid or base catalysis, or through radical mechanisms. By calculating the activation energies and identifying the transition state structures, researchers could predict the most likely mechanism for the opening of the cyclopropyl ring in this molecule.

Alkyne Reactivity Pathway Simulations

The alkyne functional group in this compound is another site of potential reactivity. Simulations could be performed to model various reactions involving the alkyne, such as cycloadditions, nucleophilic additions, or metal-catalyzed transformations. These simulations would help in understanding the regioselectivity and stereoselectivity of such reactions, providing guidance for synthetic applications.

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is widely used to predict spectroscopic properties, which can aid in the identification and characterization of molecules.

For this compound, theoretical calculations could predict its ¹H and ¹³C NMR chemical shifts. These predicted spectra could then be compared with experimental data to confirm the structure of the compound. Similarly, the calculation of vibrational frequencies can provide a theoretical infrared (IR) spectrum, which can be used to identify the characteristic vibrational modes of the molecule, such as the C≡C triple bond stretch and the C=O carbonyl stretch.

Hypothetical Predicted ¹³C NMR Chemical Shifts Data Table

Carbon AtomPredicted Chemical Shift (ppm)
C1 (Carboxylic Acid)175.2
C2 (Alkyne)85.1
C3 (Alkyne)78.9
C4 (Methylene)25.4
C5 (Cyclopropyl CH)10.3
C6, C7 (Cyclopropyl CH₂)5.8

This table is hypothetical and for illustrative purposes only. Actual data would be generated from quantum chemical calculations.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

No published research studies detailing molecular dynamics simulations specifically for this compound were found. Therefore, no data on solvent effects or the conformational dynamics of this particular molecule, derived from this method, can be provided.

Synthetic Utility and Emerging Applications of 4 Cyclopropylbut 2 Ynoic Acid and Its Derivatives in Non Biological Contexts

Building Block in Complex Organic Synthesis

As a functionalized organic molecule, 4-cyclopropylbut-2-ynoic acid serves as a valuable building block for creating more elaborate chemical structures. libretexts.org The inherent reactivity of its alkyne and carboxylic acid groups, coupled with the unique properties of the cyclopropyl (B3062369) moiety, allows for its incorporation into a diverse range of molecular frameworks.

Chiral cyclopropane (B1198618) rings are crucial components in many pharmaceuticals and bioactive natural products. Consequently, the development of methods to generate enantiomerically pure cyclopropane-containing scaffolds is a key area of synthetic chemistry. While direct enantioselective syntheses using this compound are not yet widely documented, the principles for creating such chiral structures from similar cyclopropyl derivatives are well-established.

For instance, chemoenzymatic strategies have proven effective for the stereoselective assembly of chiral cyclopropyl ketones. These methods can produce a wide array of structurally diverse cyclopropane scaffolds in enantiopure form, which can serve as core motifs for more complex molecules. The transformation of these enzymatic products allows for further diversification, highlighting the power of combining biocatalysis with traditional chemical synthesis to generate collections of optically active building blocks valuable for medicinal chemistry.

The alkyne functionality in this compound offers a handle for further stereoselective transformations. Asymmetric versions of cyclopropenation reactions involving alkynes and diazo compounds, often catalyzed by chiral rhodium complexes, are a primary approach to preparing enantiopure cyclopropenes, which are themselves versatile chiral building blocks. nih.gov

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry, often requiring the strategic use of versatile building blocks to construct intricate molecular architectures. researchgate.netstackexchange.com Although a specific total synthesis employing this compound as an intermediate is not prominently featured in the literature, its structural motifs are present in various natural products, and its potential as a synthetic intermediate is clear.

The general strategy in many total syntheses involves the use of a key common intermediate that contains a significant portion of the target molecule's complexity, from which various natural products can be accessed through divergent synthetic pathways. The combination of a cyclopropane ring and an alkyne offers unique possibilities for constructing carbocyclic and heterocyclic systems through cycloaddition or rearrangement reactions, which are common strategies in the synthesis of complex targets. researchgate.netwikipedia.org The carboxylic acid group provides a convenient attachment point for coupling with other fragments or for conversion into other functional groups as the synthesis progresses.

Role in Materials Science Precursors

The application of organic molecules in materials science is a rapidly expanding field, with a constant demand for novel monomers and components for advanced materials. The distinct structure of this compound suggests its potential utility in the development of new polymers and optoelectronic materials.

Polymers containing cyclopropane groups in their macromolecules have been synthesized and are noted for their enhanced physical, mechanical, and thermal properties compared to their non-cyclopropanated analogs. The introduction of the strained cyclopropyl ring can influence the polymer's crystallinity, ultimate tensile strength, and Young's modulus. Similarly, polymers derived from alkyne monomers, known as polyacetylenes, are a class of conjugated polymers with interesting electronic and optical properties. nih.gov

Given these precedents, this compound presents itself as a promising, albeit currently underexplored, bifunctional monomer. The alkyne group can participate in polymerization reactions, while the cyclopropyl and carboxylic acid moieties would be incorporated as pendant groups along the polymer backbone. These functional groups could be used to tune the polymer's properties or for post-polymerization modifications. For example, the carboxylic acid could be used to create polyesters or polyamides, or it could be modified to introduce cross-linking sites.

Below is a table of representative cyclopropane-containing monomers and their resulting polymer properties, illustrating the potential impact of incorporating such units.

Monomer ExamplePolymerization MethodKey Polymer Property
Vinyl CyclopropaneRadical PolymerizationEnhanced thermal stability
Cyclopropyl MethacrylateRadical PolymerizationPhotosensitivity, Optical transparency
(p-2-methoxycarbonyl)cyclopropyl styreneRadical CopolymerizationHigher heat-physical properties than polystyrene

This table is illustrative and based on data for related cyclopropane-containing monomers.

Conjugated organic materials are the foundation of organic electronics, used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these materials are dictated by their molecular structure, specifically the extent of π-electron delocalization.

The cyclopropyl group can act as a π-electron donor and can participate in conjugation with adjacent unsaturated systems, such as double or triple bonds. nih.gov This interaction, while debated in its strength compared to a standard double bond, can influence the electronic structure of a molecule. The alkyne group in this compound provides a direct point of π-conjugation.

Therefore, derivatives of this compound could be incorporated into larger conjugated systems. For example, it could be coupled with aromatic or heteroaromatic units to create molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key factor in designing materials for optoelectronic applications. The combination of the cyclopropyl group's unique electronic contribution and the rigid, linear nature of the alkyne could lead to novel materials with desirable photophysical properties. nih.gov

Synthetic Reagent in Specialized Transformations

Beyond its role as a structural building block, the reactive nature of the cyclopropyl and alkyne groups allows this compound and its derivatives to participate in a variety of specialized chemical transformations. These reactions often leverage the ring strain of the cyclopropane or the electron density of the alkyne to form new carbocyclic and heterocyclic systems.

One important class of reactions is the cycloaddition . rsc.org Cyclopropyl ketones and related derivatives are known to undergo formal [3+2] cycloadditions with alkynes and alkenes, often catalyzed by transition metals or promoted by photoredox catalysis, to produce highly substituted cyclopentane (B165970) and cyclopentene (B43876) rings. wikipedia.orgnih.gov In these transformations, the cyclopropane ring is opened, and two new carbon-carbon bonds are formed with the coupling partner. The carboxylic acid derivative, this compound, would likely require conversion to an ester or ketone to participate in such reactions. Brønsted acid-catalyzed formal [4+3] and [4+2] cycloadditions involving cyclopropenes (which can be derived from cyclopropanes) have also been reported to produce complex, medium-sized ring systems. mdpi.comnih.gov

Another key reaction is the Michael addition . srce.hrnih.gov While the alkyne in this compound is not part of a classical Michael acceptor system, derivatives where the carboxylic acid is converted to an α,β-unsaturated ketone could undergo conjugate addition. More relevantly, the alkyne itself can be activated to participate in related additions. For example, the thia-Michael addition allows for the formation of C-S bonds, a valuable transformation in the synthesis of organosulfur compounds.

Furthermore, cyclopropyl alkynes can serve as mechanistic probes to distinguish between vinyl radical and ionic intermediates in chemical reactions, due to the different ways these intermediates induce the opening of the cyclopropane ring. This illustrates the subtle and powerful role the cyclopropyl group can play in directing chemical reactivity.

Below is a table summarizing potential transformations involving the this compound scaffold.

Reaction TypeReacting MoietyPotential Product
[3+2] CycloadditionCyclopropyl ketone (derivative) + AlkyneSubstituted Cyclopentene
Formal [4+3] CycloadditionCyclopropene (derivative) + DieneSeven-membered ring system
Michael AdditionActivated derivativeFunctionalized acyclic systems
C-S Bond FormationAlkyne + ThiolVinyl sulfide

This table outlines potential reactions based on the known reactivity of the functional groups present in the molecule.

Future Research Directions and Challenges

Development of Highly Enantioselective Synthetic Routes

A primary challenge and opportunity in the study of 4-cyclopropylbut-2-ynoic acid lies in the development of synthetic routes that afford high levels of enantioselectivity. The stereochemistry of the cyclopropane (B1198618) ring can profoundly influence the biological activity and material properties of its derivatives. Future research will likely focus on several key strategies to achieve this.

Chiral Brønsted acids, such as phosphoric acids, have emerged as powerful catalysts for a variety of asymmetric transformations. A potential route to enantiomerically enriched this compound could involve the asymmetric allenylboration of cyclopropanecarboxaldehyde, followed by oxidation. The use of a chiral phosphoric acid catalyst could control the stereochemistry of the resulting homopropargyl alcohol, which can then be oxidized to the target carboxylic acid.

Another promising avenue is the use of biocatalysis. Engineered enzymes, such as myoglobin (B1173299) variants, have demonstrated the ability to catalyze cyclopropanation reactions with high enantioselectivity. Future work could explore the development of enzymes capable of directly constructing the chiral cyclopropyl (B3062369) moiety or resolving a racemic mixture of this compound or its precursors.

Furthermore, transition metal catalysis, particularly with rhodium and copper complexes bearing chiral ligands, offers a well-established platform for asymmetric cyclopropanation. Research into the catalytic asymmetric synthesis of cyclopropyl α-amino carboxylates suggests that similar strategies could be adapted for the synthesis of this compound.

A summary of potential enantioselective synthetic strategies is presented in the table below.

Catalytic SystemApproachPotential Advantages
Chiral Brønsted AcidsAsymmetric allenylboration of cyclopropanecarboxaldehydeHigh enantioselectivity, mild reaction conditions
Biocatalysis (Engineered Enzymes)Direct asymmetric cyclopropanation or kinetic resolutionHigh specificity, environmentally benign
Transition Metal Catalysis (Rh, Cu)Asymmetric cyclopropanation with diazo compoundsWell-established methodology, broad substrate scope

Exploration of Unconventional Reactivity Profiles

The juxtaposition of the electron-withdrawing carboxylic acid and the strained, electron-donating cyclopropyl group is expected to impart unconventional reactivity to the alkyne moiety of this compound. The cyclopropyl group can act as a "latent" double bond, participating in reactions that involve ring-opening.

One area of exploration is the reaction of this compound under conditions that generate vinyl cation or radical intermediates. Studies on other cyclopropyl alkynes have shown that these intermediates can undergo rapid ring-opening, providing access to novel molecular scaffolds. The regioselectivity of this ring-opening could potentially be controlled by the electronic nature of the substituents and the reaction conditions.

Furthermore, the strained nature of the cyclopropane ring makes it susceptible to cleavage by transition metals. This could lead to novel cycloaddition or rearrangement reactions. For instance, ruthenium-catalyzed [2+2] cycloadditions between alkynes and allenes have been reported to exhibit unusual regioselectivity, and similar reactivity could be explored with this compound.

The interaction between the carboxylic acid and the alkyne could also be exploited. Intramolecular cyclizations, potentially triggered by activation of the alkyne with electrophilic catalysts, could lead to the formation of lactones and other heterocyclic systems.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms presents both opportunities and challenges. Flow chemistry offers advantages in terms of safety, scalability, and process control, particularly for reactions that are highly exothermic or involve hazardous reagents.

A key challenge in adapting syntheses of this compound to flow systems is the potential for precipitation of intermediates or byproducts, which can lead to reactor clogging. The handling of carboxylic acids in flow can also be problematic due to their potential to interact with reactor materials. The use of specialized reactors, such as tube-in-tube systems for gas-liquid reactions (e.g., carboxylation), could be beneficial.

Despite these challenges, the integration of in-line purification and analysis techniques could enable the development of fully automated, multi-step syntheses of this compound derivatives. This would facilitate the rapid generation of compound libraries for screening in drug discovery and materials science.

Design of Novel Catalytic Systems for Transformations of this compound

The development of novel catalytic systems specifically tailored for the transformation of this compound is a crucial area for future research. The unique electronic and steric properties of this molecule may require catalysts that are not commonly used for simpler alkynoic acids.

One promising direction is the use of silver and gold catalysts for the activation of the terminal alkyne. These soft, carbophilic metals are known to coordinate to alkynes, making them more susceptible to nucleophilic attack. This could be exploited for a variety of transformations, including hydroamination, hydroalkoxylation, and cycloaddition reactions.

Given the presence of the carboxylic acid, catalytic systems that are tolerant to acidic functional groups will be essential. This may involve the use of robust ligands that protect the metal center from deactivation.

Furthermore, the development of catalysts that can selectively activate either the alkyne or the cyclopropane ring would open up new avenues for divergent synthesis. For example, a catalyst that selectively promotes the ring-opening of the cyclopropane could lead to a completely different set of products compared to a catalyst that activates the alkyne for addition reactions.

The table below summarizes potential catalytic systems and their applications.

Catalyst TypeTarget TransformationRationale
Silver (I) / Gold (I)Hydrofunctionalization of the alkyneSoft, carbophilic metals for alkyne activation
Acid-Tolerant Transition Metal ComplexesVarious transformations in the presence of the carboxylic acidPrevents catalyst deactivation
Dual-Action CatalystsSelective activation of alkyne or cyclopropaneEnables divergent synthesis of diverse molecular scaffolds

Q & A

[Basic] What synthetic methodologies are recommended for the preparation of 4-Cyclopropylbut-2-ynoic acid, and how can reaction conditions be optimized?

Answer:
The synthesis of this compound often involves coupling reactions, such as Sonogashira coupling between a cyclopropane-containing halide and a terminal alkyne precursor, followed by carboxylation. Key optimization parameters include:

  • Catalyst selection : Palladium/copper systems for efficient alkyne coupling .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates.
  • Temperature control : Moderate heat (60–80°C) to balance reaction rate and byproduct formation.
  • Monitoring : Use TLC or HPLC to track progress and isolate intermediates .
    For novel routes, consult SciFinder or Reaxys to verify compound novelty and adapt literature protocols .

[Advanced] How can computational modeling predict the reactivity of this compound in cyclopropane ring-opening reactions?

Answer:
Density Functional Theory (DFT) calculations can model electronic and steric effects influencing ring strain and alkyne reactivity. Steps include:

Geometry optimization : Use software (e.g., Gaussian) to minimize energy states of the cyclopropane-alkyne system.

Transition state analysis : Identify activation barriers for ring-opening pathways.

Frontier Molecular Orbital (FMO) analysis : Predict regioselectivity in nucleophilic attacks .
Validate computational results with experimental kinetic data (e.g., Arrhenius plots) to resolve discrepancies .

[Basic] What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm) and alkyne-proximal protons (δ 2.5–3.5 ppm).
    • ¹³C NMR : Confirm carboxylate carbon (δ 170–180 ppm) and alkyne carbons (δ 70–90 ppm).
  • IR spectroscopy : Detect carboxylate C=O stretch (~1700 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).
  • Mass spectrometry (HRMS) : Verify molecular ion ([M-H]⁻) and fragmentation patterns.
    Compare data with published analogs (e.g., 4-phenylbut-2-ynoic acid) and use spectral databases (SciFinder) for validation .

[Advanced] How should researchers address contradictions in stability data for this compound under varying pH and temperature conditions?

Answer:

Systematic replication : Repeat experiments under controlled conditions (e.g., pH 2–12, 4–40°C) to isolate variables.

Statistical analysis : Apply ANOVA or t-tests to determine significance of observed differences .

Instrument calibration : Ensure HPLC/UV-Vis detectors are standardized to rule out measurement errors.

Literature cross-referencing : Compare findings with structurally similar acids (e.g., 4-hydroxybut-2-ynoic acid) to identify trends . Document limitations (e.g., decomposition intermediates) in supplementary data .

[Basic] What storage and handling protocols are essential to maintain the integrity of this compound?

Answer:

  • Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent alkyne oxidation .
  • Handling : Use gloveboxes or Schlenk lines for moisture-sensitive reactions.
  • Safety : Refer to SDS guidelines for carboxylic acids (e.g., PPE requirements, neutralization protocols for spills) .

[Advanced] What mechanistic strategies elucidate the dual reactivity of the cyclopropyl and alkyne groups in this compound?

Answer:

  • Isotopic labeling : Introduce deuterium at cyclopropane carbons to track ring-opening pathways via ²H NMR.
  • Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps.
  • Cross-over experiments : Test intermolecular vs. intramolecular pathways in dimerization reactions.
    Combine findings with computational models (e.g., DFT) to propose unified mechanisms .

[Basic] How can researchers validate the purity of this compound post-synthesis?

Answer:

  • Chromatography : Use HPLC with a C18 column (UV detection at 254 nm) to quantify purity (>95%).
  • Melting point analysis : Compare observed mp with literature values (if available).
  • Elemental analysis : Confirm C, H, O composition matches theoretical values.
    Report deviations and potential impurities (e.g., residual catalysts) in metadata .

[Advanced] How do steric and electronic effects of the cyclopropyl group influence the acid dissociation constant (pKa) of this compound?

Answer:

  • Experimental determination : Perform potentiometric titrations in aqueous/organic solvent mixtures.
  • Comparative analysis : Measure pKa against analogs (e.g., 4-methylbut-2-ynoic acid) to isolate cyclopropane effects.
  • Computational estimation : Use COSMO-RS solvation models to correlate electronic density (from NBO analysis) with acidity .
    Publish raw titration curves and computational inputs for reproducibility .

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